1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile
Description
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile (CAS: 863752-24-3) is a brominated pyrazole derivative with the molecular formula C₁₂H₁₀BrN₃ and a molecular weight of 276.13 g/mol . Its structure features a pyrazole core substituted with a benzyl group at position 1, a bromine atom at position 4, a methyl group at position 5, and a nitrile group at position 2. It is commercially available with ≥98% purity, typically in 100 mg or 250 mg quantities, from suppliers like Angene Chemical .
Properties
IUPAC Name |
1-benzyl-4-bromo-5-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-9-12(13)11(7-14)15-16(9)8-10-5-3-2-4-6-10/h2-6H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFINPHAPQHXREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736099 | |
| Record name | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863752-24-3 | |
| Record name | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring with a benzyl group, a bromine atom at the 4-position, a methyl group at the 5-position, and a carbonitrile group at the 3-position. The general structure can be represented as follows:
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles.
- Cyclization Reactions : Formation of the pyrazole ring through condensation reactions involving hydrazine derivatives.
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound show significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting inhibition of microbial growth through enzyme modulation.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways, leading to cell cycle arrest.
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory activity of this compound. It has been shown to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response. A comparative analysis with standard anti-inflammatory drugs indicates that it possesses superior efficacy.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial growth.
- Receptor Modulation : It may interact with cellular receptors that regulate various signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromopyrazole | Lacks benzyl and cyano groups | Simpler structure; different reactivity profile |
| 1-Methyl-3-bromopyrazole | Methyl group at the 1-position | Varies in biological activity due to structural differences |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their structural versatility and reactivity. Below is a detailed comparison of 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile with structurally related analogs:
Table 1: Structural and Physical Properties Comparison
Table 2: Application Comparison
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is commonly synthesized by cyclization reactions involving hydrazine derivatives and α,β-unsaturated nitriles or 1,3-dicarbonyl compounds. For instance:
- Starting materials: 3-aminocrotononitrile or similar nitrile-containing precursors.
- Cyclization: Reaction with hydrazine hydrate under controlled acidic or basic conditions leads to ring closure forming the pyrazole nucleus bearing the cyano group at C-3 and methyl group at C-5.
This step is fundamental as it establishes the core heterocycle with key substituents in place.
N-Benzylation
The benzyl group at the N-1 position is introduced via nucleophilic substitution:
- The pyrazole nitrogen acts as a nucleophile.
- Reaction with benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base (such as potassium carbonate or sodium hydride) leads to selective N-benzylation.
- Reaction conditions are optimized to avoid O-alkylation or multiple substitutions.
Bromination at C-4 Position
Selective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions:
- The pyrazole ring’s electron density and substituent pattern direct bromination to the 4-position.
- Reaction solvents like dichloromethane or acetonitrile and temperature control (0–25°C) help maintain regioselectivity.
- The presence of the methyl group at C-5 and the benzyl group at N-1 influences the bromination site.
Purification and Yield Optimization
- The crude product is purified by recrystallization or chromatographic techniques.
- Industrial processes may employ continuous flow chemistry to improve yield and scalability.
- Reaction parameters such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize purity and yield.
Comparative Data Table of Key Reaction Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + 3-aminocrotononitrile, acidic/basic medium | Cyclization to form pyrazole core with cyano and methyl groups | Mild conditions, good yields reported |
| N-Benzylation | Benzyl bromide + base (K2CO3/NaH), solvent (DMF/THF) | Introduction of benzyl group at N-1 | Selective alkylation, avoid overalkylation |
| Bromination | N-Bromosuccinimide (NBS), solvent (CH2Cl2), 0–25°C | Bromination at C-4 position | Regioselective, controlled temperature |
| Purification | Recrystallization or chromatography | Isolation of pure compound | Industrial scale may use flow chemistry |
Research Findings and Industrial Considerations
- Regioselectivity: The presence of methyl and benzyl substituents directs bromination specifically to the 4-position, minimizing side reactions.
- Reaction Conditions: Mild temperatures and controlled reagent addition are critical for high selectivity and yield.
- Industrial Scale: Continuous flow reactors and automated synthesis platforms have been reported to enhance scalability and reproducibility.
- Yield and Purity: Optimized protocols achieve high yields (>70%) with purity suitable for pharmaceutical and material science applications.
Q & A
Q. What are common synthetic routes for 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves coupling brominated pyrazole precursors with benzyl groups under controlled conditions. For example, a triazenylpyrazole precursor can be dissolved in methylene chloride, cooled to 0°C, and treated with azido(trimethyl)silane and trifluoroacetic acid. The mixture is warmed to 50°C, monitored via TLC, and purified using flash chromatography (cyclohexane/ethyl acetate gradient). Key optimizations include adjusting reagent equivalents (e.g., 7.5–10.0 equiv of silane/acid), solvent polarity, and reaction time (16 hours for full conversion). Dry-loading with Celite improves column efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions via aromatic proton signals (e.g., δ 7.54 ppm for pyrazole protons) and benzyl methylene groups (δ 5.16 ppm). 13C signals at δ 111.3 ppm (CN) and δ 150.4 ppm (pyrazole carbons) are diagnostic .
- IR Spectroscopy : A strong nitrile stretch near 2231 cm⁻¹ and bromine-related peaks (e.g., C-Br at ~500–700 cm⁻¹) validate functional groups .
- Mass Spectrometry (EI) : Molecular ion peaks (e.g., m/z 238 [M⁺]) and fragmentation patterns confirm the molecular formula .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in halogenated pyrazoles like this compound?
Methodological Answer: Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. Challenges include growing high-quality crystals due to bromine’s heavy atom effects, which can cause absorption errors. Data collection at low temperatures (e.g., 100 K) and TWINABS scaling mitigate these issues. Structural validation tools (e.g., PLATON) check for disorders or twinning, common in halogenated systems .
Q. What strategies address contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts)?
Methodological Answer:
- Solvent Effects : Simulate NMR shifts using polarizable continuum models (PCM) to account for solvent polarity (e.g., chloroform vs. DMSO).
- Conformational Analysis : Compare Boltzmann-weighted DFT geometries with NOESY/ROESY data to identify dominant conformers.
- Error Analysis : Cross-check computational methods (e.g., B3LYP vs. M06-2X functionals) and basis sets (e.g., 6-311+G(d,p)) to minimize systematic errors .
Q. How can substituent effects on reactivity be systematically studied in pyrazole carbonitriles?
Methodological Answer:
- Electronic Effects : Replace bromine with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OMe) groups to assess reactivity trends in nucleophilic aromatic substitution.
- Steric Effects : Introduce bulky substituents (e.g., tert-butyl) at the 5-methyl position to study steric hindrance in cross-coupling reactions.
- Kinetic Studies : Use in situ IR or HPLC to monitor reaction rates under varied conditions (temperature, catalyst loading) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
